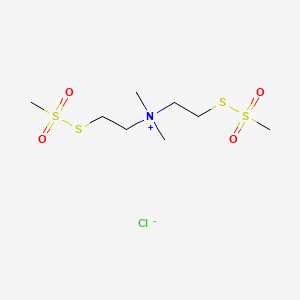![molecular formula C15H12ClN5O B13843825 2-[3-(3-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinazoline](/img/structure/B13843825.png)
2-[3-(3-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(3-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinazoline is a heterocyclic compound that features a quinazoline core structure. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound combines the quinazoline moiety with a chloropyrazinyl group and an azetidinyl group, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinazoline typically involves the following steps:
Formation of the Chloropyrazinyl Intermediate: The starting material, 3-chloropyrazine, is reacted with an appropriate reagent to introduce the azetidinyl group.
Coupling with Quinazoline: The chloropyrazinyl intermediate is then coupled with a quinazoline derivative under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(3-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The chloropyrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of the chloropyrazinyl group with other functional groups.
Wissenschaftliche Forschungsanwendungen
2-[3-(3-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinazoline has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 2-[3-(3-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinazoline involves its interaction with specific molecular targets. The quinazoline core structure is known to interact with various enzymes and receptors, potentially modulating their activity. The chloropyrazinyl and azetidinyl groups may enhance the compound’s binding affinity and specificity for these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-(3-Chloropyrazin-2-yloxy)azetidin-1-yl)quinoline
- 2-(3-((3-chloropyrazin-2-yl)oxy)azetidin-1-yl)quinazoline
Uniqueness
2-[3-(3-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinazoline is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinazoline derivatives. The presence of the chloropyrazinyl and azetidinyl groups may enhance its reactivity and potential therapeutic applications.
Eigenschaften
Molekularformel |
C15H12ClN5O |
|---|---|
Molekulargewicht |
313.74 g/mol |
IUPAC-Name |
2-[3-(3-chloropyrazin-2-yl)oxyazetidin-1-yl]quinazoline |
InChI |
InChI=1S/C15H12ClN5O/c16-13-14(18-6-5-17-13)22-11-8-21(9-11)15-19-7-10-3-1-2-4-12(10)20-15/h1-7,11H,8-9H2 |
InChI-Schlüssel |
XCOFJIBGYFHGKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C2=NC3=CC=CC=C3C=N2)OC4=NC=CN=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


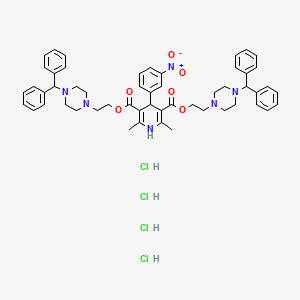
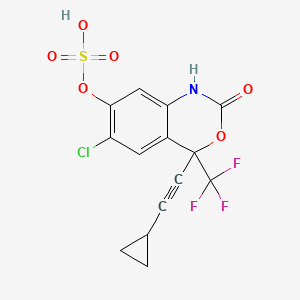

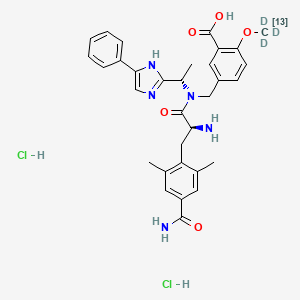
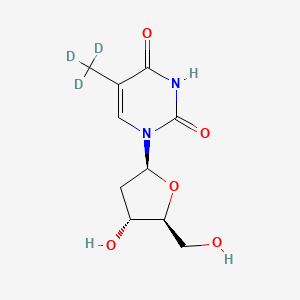
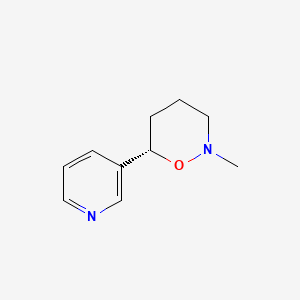
![1-[4-(4-Butyltriazol-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B13843777.png)
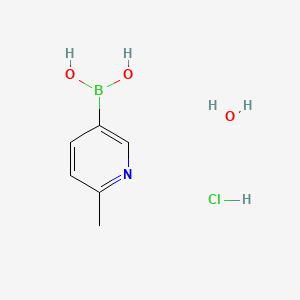

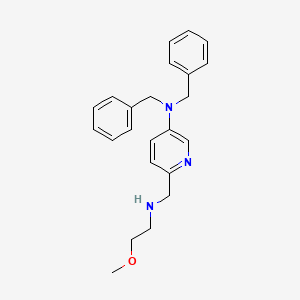
![2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13843796.png)
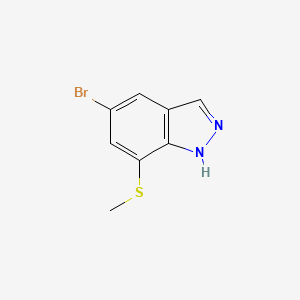
![2-[(4-Acetylpiperazin-1-yl)methyl]-5-methyl-7-phenylthieno[3,2-c]pyridin-4-one](/img/structure/B13843815.png)
